molecular formula C9H11NO B154791 4-(Allyloxy)aniline CAS No. 1688-69-3

4-(Allyloxy)aniline

Cat. No. B154791
CAS RN: 1688-69-3
M. Wt: 149.19 g/mol
InChI Key: HVOANTMNYBSIGH-UHFFFAOYSA-N
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Description

4-(Allyloxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. These compounds are characterized by the presence of an aniline moiety, which is an aromatic amine, and various substituents that can alter their physical, chemical, and mesomorphic properties. The specific structure of 4-(Allyloxy)aniline includes an allyl group attached to an aniline ring via an ether linkage.

Synthesis Analysis

The synthesis of compounds related to 4-(Allyloxy)aniline often involves multi-step chemical reactions. For instance, N-allyl aniline, a compound structurally similar to 4-(Allyloxy)aniline, can be synthesized from 3-propylene bromide and aniline under optimized conditions, resulting in a high yield and a simplified operation . Another related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, is synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a reduction step . These methods highlight the versatility and robustness of the synthetic approaches for aniline derivatives.

Molecular Structure Analysis

The molecular structure of aniline derivatives significantly influences their properties. For example, the presence of a bromine atom in the propyloxy side chain of certain aniline derivatives can alter their mesomorphic properties . Similarly, the length of the terminal alkyl or alkoxyl chains in 4-alkyl-N-(4-alkloxysalicylidene)anilines affects their liquid crystalline phases . The molecular structure also plays a crucial role in the self-assembly and self-organization of dendritic melamines based on 4-(n-octyloxy)aniline .

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including photochemical cyclization. For example, allylated anisole and N-alkyl aniline derivatives can cyclize upon exposure to UV light, yielding cyclopropyl anisole derivatives or 2-methyl-indolines, depending on the reaction conditions . These photochemical reactions demonstrate the reactivity of aniline derivatives under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The thermal behavior, mesomorphic properties, and phase transition temperatures of these compounds can be studied using techniques like differential scanning calorimetry and polarizing optical microscopy . The presence of different substituents can lead to a variety of liquid crystalline phases, including enantiotropic smectic and monotropic nematic phases . Additionally, the synthesis of polymers based on aniline derivatives for applications such as dye-sensitized solar cells has been explored, with the resulting materials exhibiting high conductivity and efficiency .

Scientific Research Applications

  • Synthesis of Metabolites and Catalysis :

    • Kenny et al. (2004) described the synthesis and characterization of metabolites of the drug diclofenac, involving key steps like the preparation of aniline from phenol, efficient iodination, and Ullmann couplings, which are relevant for mechanistic toxicological studies (Kenny et al., 2004).
    • Murakami et al. (2004) demonstrated the use of (pi-Allyl)palladium triflate with diphosphinidenecyclobutene-coordinated palladium catalysts for deallylation of a variety of allyl ethers in aniline, which is significant for chemical synthesis (Murakami et al., 2004).
  • Chemical Synthesis and Material Science :

    • An et al. (2014) explored a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, leading to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, showcasing a radical process important in chemical synthesis (An et al., 2014).
    • Morar et al. (2018) discussed the use of 4-(n-Octyloxy)aniline in the synthesis, structure, and supramolecular behavior of new dendritic melamines, which are crucial for the development of organic materials with mesogenic properties (Morar et al., 2018).
  • Sensor Applications and Photochemical Studies :

    • Shoji and Freund (2001) investigated poly(aniline) as an active sensing element by exploiting the inductive effect of reactive substituents on its pK(a), which has implications in sensor technology (Shoji & Freund, 2001).
    • Asad et al. (2017) linked tertiary amines to the CyHQ photoremovable protecting group for photoactivation, demonstrating the potential for studying cell physiology (Asad et al., 2017).

properties

IUPAC Name

4-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOANTMNYBSIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424704
Record name 4-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)aniline

CAS RN

1688-69-3
Record name 4-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-[(4-nitro)phenoxy]-1-propene prepared by the process of Example 1, Step 1, (12.65 g, 70.67 mmol) in concentrated HCl (85 mL) at 0° C. was slowly added stannous chloride (48 g, 212 mmol). After stirring for 20 minutes at 55° C., the mixture was cooled to 0° C. and carefully basified with 50% NaOH. The cloudy mixture was extracted with ether. The organic phase was decolorized (charcoal), dried (MgSO4), and concentrated to afford product (8.50 g, 81%) as a yellow oil which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Jabbari, M Davoodnejad, M Alimardani… - Bioorganic & medicinal …, 2012 - Elsevier
15-Lipoxygenases are one of the nonheme iron-containing proteins with ability of unsaturated lipid peroxidation in animals and plants. The critical role of the enzymes in formation of …
Number of citations: 18 www.sciencedirect.com
SM Seyedi, Z Jafari, N Attaran, H Sadeghian… - Bioorganic & Medicinal …, 2009 - Elsevier
A group of 4-allyloxyaniline amides 5a–o were designed, synthesized and evaluated as potential inhibitors of soybean 15-lipoxygenase (SLO) on the basis of eugenol and esteragol …
Number of citations: 26 www.sciencedirect.com
D Zhang, GX Jin - Applied Catalysis A: General, 2004 - Elsevier
… Two grams (6.5 mmol) of N-(3-tert-butyl-2-hydroxybenzenaldehyde)-4′-allyloxy aniline was treated with sodium hydride (0.862 g, 21.5 mmol) and reacted with 0.723 g (3.1 mmol) of …
Number of citations: 51 www.sciencedirect.com
LA Limjuco, JD Ocon - Chemical Engineering Transactions, 2022 - cetjournal.it
Ethylene glycol dimethacrylate (EGDMA)–dithiadiamide (DTDA) copolymer was synthesized by condensation reaction between monomeric mercaptoacetamide and?-dibromoalkanes. …
Number of citations: 2 www.cetjournal.it
AA Vernekar, S Patil, C Bhat, SG Tilve - RSC advances, 2013 - pubs.rsc.org
Magnetically recoverable and recyclable Co–Co2B nanocomposites are described for the catalytic and chemoselective reduction of nitroarenes using two different hydrogen sources, …
Number of citations: 39 pubs.rsc.org
Y Nambu, T Endo - The Journal of Organic Chemistry, 1993 - ACS Publications
Since the aromatic isocyanuratestructure produced by trimerization of aromatic isocyanates has been known to improve polyurethanes or coating materials in various properties such as …
Number of citations: 83 pubs.acs.org
AJ De Koning, GD Van Merwe - Lipid/Fett, 1996 - Wiley Online Library
… The ether was evaporated in V~CUO resulting in 43 g of crude 4-allyloxyaniline. This was purified by careful fractionation under high vacuum (30pm Hg) as described [5] to yield 23.8 (…
Number of citations: 2 onlinelibrary.wiley.com
E Kisiel-Nawrot, D Pindjakova, M Latocha… - International Journal of …, 2022 - mdpi.com
A new method for modifying the structure of tetracyclic quinobenzothiazinium derivatives has been developed, allowing introduction of various substituents at different positions of the …
Number of citations: 2 www.mdpi.com
BSB Gxoyiya, JP Hagemann… - Journal of Chemical …, 2004 - journals.sagepub.com
Sulfur-containing, PGM-selective, diamide ligands, developed for solvent extraction applications or use in the construction of molecularly imprinted polymers (MIPs), have been shown …
Number of citations: 4 journals.sagepub.com
B Fang, X Chen, X Zhou, X Hu, Y Luo, Z Xu… - European Journal of …, 2023 - Elsevier
The efficacy and resistance of cisplatin-based compounds are very intractable problems at present. This study reports a series of platinum(IV) compounds containing multiple-bond …
Number of citations: 2 www.sciencedirect.com

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